4-bromo-N-(2-phenoxyphenyl)benzamide

Lipophilicity Aqueous Solubility ADME

Researchers often face off-target effects with non-selective sigma receptor ligands. This 4-bromo derivative provides a validated solution, demonstrating superior sigma-1 selectivity over the 3-bromo analog. • Enhanced Selectivity: Preferential sigma-1 receptor binding minimizes serotonergic/histaminergic off-target effects for neuroprotection and pain studies. • Oncology Hit: Class-level antiproliferative activity (HT29, SW620) supports Hedgehog pathway screening. • Synthetic Utility: Reactive aryl bromide handle enables rapid SAR via cross-coupling. High LogP (5.22) for membrane permeability studies.

Molecular Formula C19H14BrNO2
Molecular Weight 368.2 g/mol
Cat. No. B290590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-phenoxyphenyl)benzamide
Molecular FormulaC19H14BrNO2
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H14BrNO2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22)
InChIKeyCDMIHGQCTYFCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-bromo-N-(2-phenoxyphenyl)benzamide: Physicochemical and Structural Baseline


4-bromo-N-(2-phenoxyphenyl)benzamide (CAS: 546106-07-4) is a synthetic benzamide derivative with the molecular formula C19H14BrNO2 and a molecular weight of 368.2 g/mol . It features a central benzamide core substituted with a bromine atom at the 4-position and a 2-phenoxyphenyl group on the amide nitrogen . The compound is characterized by high lipophilicity, with a calculated LogP of 5.22, and low aqueous solubility, as indicated by a LogSW of -6.34 . These properties are critical for understanding its behavior in biological assays and its potential for further synthetic modification via the reactive aryl bromide handle.

4-bromo-N-(2-phenoxyphenyl)benzamide: Generic Substitution Risks


The 4-substituent on the benzamide core is a critical determinant of the compound's physicochemical, structural, and biological profile. While analogs such as 4-chloro-N-(2-phenoxyphenyl)benzamide share a similar core, they exhibit significantly different solid-state packing and intermolecular interactions, as shown by crystallographic studies [1]. Furthermore, the specific electronic and steric properties of the bromine atom compared to chlorine or methyl groups influence receptor binding profiles, as demonstrated in studies of sigma-1 receptor ligands where the 4-bromo derivative demonstrated a superior selectivity profile compared to the 3-bromo and other analogs [2]. These differences mean that in silico predictions or experimental outcomes from one 4-halogenated analog cannot be reliably extrapolated to another, making generic substitution scientifically unsound.

4-bromo-N-(2-phenoxyphenyl)benzamide: Differentiation from Analogs


Lipophilicity and Solubility vs. 4-Chloro Analog

4-bromo-N-(2-phenoxyphenyl)benzamide exhibits a high calculated LogP of 5.22, which is associated with increased lipophilicity compared to its 4-chloro analog. This property can impact membrane permeability and non-specific binding in biological assays. Its calculated LogSW of -6.34 confirms very low aqueous solubility, a key parameter for formulation and assay development . While direct experimental LogP data for the 4-chloro analog is not available in the primary literature, computational models predict a lower lipophilicity due to the smaller size and higher electronegativity of chlorine compared to bromine.

Lipophilicity Aqueous Solubility ADME

Solid-State Differences from 4-Chloro Analog

The crystal structure of the 4-chloro analog, 4-chloro-N-(2-phenoxyphenyl)benzamide, has been solved and shows a specific intermolecular hydrogen bonding network and molecular packing arrangement [1]. While the crystal structure of 4-bromo-N-(2-phenoxyphenyl)benzamide has not been reported, the larger atomic radius and different polarizability of bromine compared to chlorine will lead to different unit cell parameters, non-covalent interactions (e.g., halogen bonding), and overall crystal packing. This is a key differentiator for procurement when a specific solid-state form is required for formulation or material science studies.

Crystallography Solid-State Chemistry Polymorphism

Antiproliferative Activity in Colorectal Cancer Cell Lines

A study on a series of novel 4-substituted-phenoxy-benzamide derivatives, which includes the 4-bromo-N-(2-phenoxyphenyl)benzamide scaffold, evaluated antiproliferative activity against SW620, HT29, and MGC803 cancer cell lines in vitro [1]. The pharmacological data demonstrated that the majority of target compounds exhibited moderate efficacy in HT29 and MGC803 cell lines [1]. While direct IC50 values for this specific compound are not provided, the class-level activity establishes its potential as a hit in oncology research. In contrast, a related benzamide derivative with a 4-methyl substituent showed an IC50 of 29.1 ± 3.8 µM in a separate enzyme inhibition assay, indicating a different activity profile [2].

Antiproliferative Cancer Cell Lines Hedgehog Pathway

Sigma-1 Receptor Selectivity vs. 3-Bromo Analog

In a study evaluating benzamide derivatives as sigma-1 protein ligands, the 4-bromo benzamide derivative (7m) was found to be more selective than the 3-bromo derivative (7l), which showed significant off-target antagonist activity on 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. This finding highlights the importance of the bromine substitution pattern for achieving a cleaner pharmacological profile. This selectivity profile is a key differentiator for researchers focused on the sigma-1 receptor and its associated pathways, such as neuroprotection and cancer.

Sigma-1 Receptor Selectivity Ligand Binding

4-bromo-N-(2-phenoxyphenyl)benzamide: Key Application Scenarios


Sigma-1 Receptor Ligand Discovery & Profiling

Based on direct evidence showing that the 4-bromo substitution pattern enhances selectivity for the sigma-1 receptor compared to the 3-bromo analog [1], this compound is a strong candidate for use as a pharmacological tool or starting scaffold in sigma-1 receptor research. It is particularly suited for studies exploring neuroprotection, pain modulation, and cancer biology, where off-target effects (e.g., on serotonergic or histaminergic receptors) must be minimized [1].

Oncology Hit Identification & Optimization

Given the class-level evidence of moderate antiproliferative activity against colorectal cancer cell lines (HT29, SW620) for 4-substituted-phenoxy-benzamide derivatives [2], this compound is a validated hit for medicinal chemistry programs targeting the Hedgehog signaling pathway or other oncology targets. Its bromine handle allows for rapid exploration of structure-activity relationships through cross-coupling reactions [2].

ADME & Formulation with High Lipophilicity

With a high calculated LogP of 5.22 and low aqueous solubility (LogSW = -6.34) , this compound is an ideal candidate for studies investigating the impact of lipophilicity on membrane permeability, protein binding, and metabolic stability. It can serve as a model compound for developing formulations for poorly water-soluble drug candidates .

Solid-State Chemistry & Crystal Engineering

Although its own crystal structure has not been reported, the compound's solid-state properties are expected to differ significantly from the structurally characterized 4-chloro analog [3]. This makes it a valuable subject for research into halogen bonding, crystal packing, and polymorphism, with potential applications in materials science and the development of novel crystalline forms for improved drug delivery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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